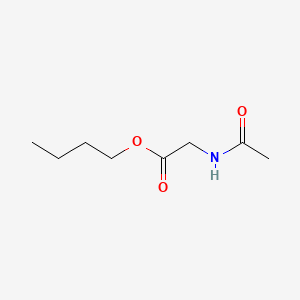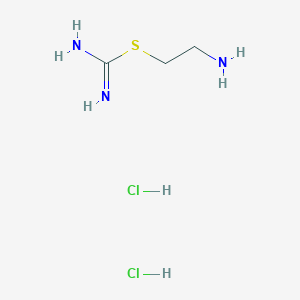
AET dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
AET dichloride can be synthesized through the reaction of ethylenediamine with thiourea in the presence of hydrochloric acid. The reaction typically involves heating the mixture to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, and additional purification steps may be employed to ensure the compound meets the required standards for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
AET dichloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as the amino and thiol groups.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or other amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of disulfides, while reduction can yield thiols.
Aplicaciones Científicas De Investigación
AET dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: this compound is studied for its protective effects against radiation-induced damage in biological systems.
Medicine: The compound has potential therapeutic applications due to its radioprotective properties.
Industry: It is used in the production of certain chemicals and materials that require specific protective properties.
Mecanismo De Acción
The protective effects of AET dichloride are primarily due to its ability to scavenge free radicals and reactive oxygen species generated by ionizing radiation. The compound interacts with these harmful species, neutralizing them and preventing damage to biological molecules such as DNA and proteins. The molecular targets include various enzymes and cellular components involved in oxidative stress responses.
Comparación Con Compuestos Similares
AET dichloride can be compared with other radioprotective agents such as cysteine and glutathione. While all these compounds share the ability to protect against radiation-induced damage, this compound is unique in its specific mechanism of action and its effectiveness in different biological systems. Similar compounds include:
Cysteine: An amino acid with antioxidant properties.
Glutathione: A tripeptide that plays a crucial role in cellular defense against oxidative stress.
2-Mercaptoethylamine: Another radioprotective agent with similar properties to this compound.
Propiedades
Número CAS |
871-25-0 |
|---|---|
Fórmula molecular |
C3H11Cl2N3S |
Peso molecular |
192.11 g/mol |
Nombre IUPAC |
2-aminoethyl carbamimidothioate;dihydrochloride |
InChI |
InChI=1S/C3H9N3S.2ClH/c4-1-2-7-3(5)6;;/h1-2,4H2,(H3,5,6);2*1H |
Clave InChI |
KKGIJYWJSRZTHR-UHFFFAOYSA-N |
SMILES canónico |
C(CSC(=N)N)N.Cl.Cl |
Números CAS relacionados |
56-10-0 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-6-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxycarbonylamino]hexanoic acid](/img/structure/B13786820.png)
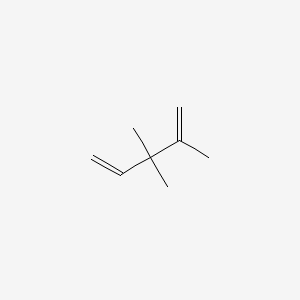
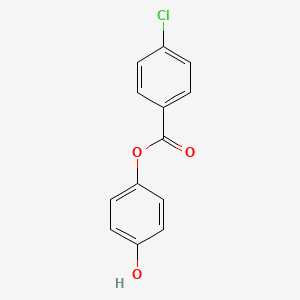
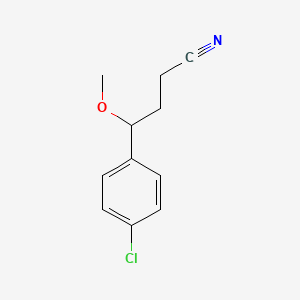
![N-Phenyl-N-[3-(tetrahydro-1,3-dimethyl-2,4,6-trioxo-5(2H)-pyrimidinylidene)-1-propenyl]acetamide](/img/structure/B13786852.png)
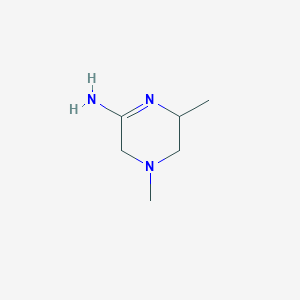
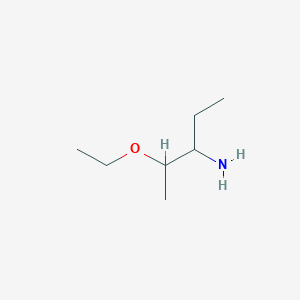
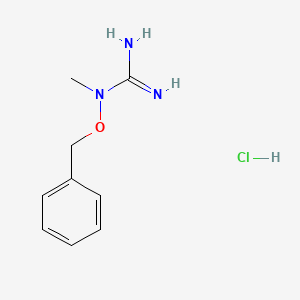
![5-Cyclohexyl-3-[2-(diethylamino)ethyl]-5-(2-methylpropyl)imidazolidine-2,4-dione](/img/structure/B13786871.png)
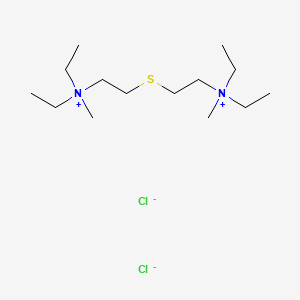
![N-[4-[4-[4-[4-[[4-[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]phenyl]-phenylphosphoryl]phenyl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine](/img/structure/B13786880.png)
![Aluminum, tris[5-amino-4-hydroxy-3-(phenylazo)-2,7-naphthalenedisulfonato(2-)]di-](/img/structure/B13786887.png)
